![molecular formula C14H34O6Si2 B027373 1,8-Bis(trimethoxysilyl)octane CAS No. 105566-68-5](/img/structure/B27373.png)
1,8-Bis(trimethoxysilyl)octane
Overview
Description
1,8-Bis(trimethoxysilyl)octane is a chemical compound with the molecular formula C14H34O6Si2 . It is used as a chemical intermediate and is primarily employed in sol-gel synthesis of mesoporous structures .
Molecular Structure Analysis
The molecular structure of 1,8-Bis(trimethoxysilyl)octane is represented by the formula C14H34O6Si2 . It has a molar mass of 354.587 Da .Physical And Chemical Properties Analysis
1,8-Bis(trimethoxysilyl)octane has a boiling point of 317.4±25.0 °C at 760 mmHg, a density of 1.0±0.1 g/cm3, and a refractive index of 1.427 at 20°C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 15 freely rotating bonds .Scientific Research Applications
Silica Aerogels
1,8-Bis(trimethoxysilyl)octane is used in the preparation of silica aerogels . Silica aerogels are lightweight, nanostructured materials with extremely high porosity (usually above 90%), making them particularly attractive for thermal insulation .
Organically-Modified Silica Network
An acrylate containing silane is used along with tetramethyl orthosilicate to produce an organically-modified silica network, which could be reinforced by adding 1, 6-bis(trimethoxysilyl)hexane or 1,8-Bis(trimethoxysilyl)octane as spacers . This results in hybrid aerogels that have an interesting combination of thermal insulation and mechanical properties .
Magnetic Aerogels
These hybrid aerogels could be chemically doped with silica-functionalized magnetite nanoparticles imparting magnetic behaviour to the aerogels . Their magnetic feature can be useful for several applications including magnetic separation and drug delivery .
Heavy Metal Adsorbents
Amine and thiol-functionalized aerogels were used as adsorbents to capture heavy metals from wastewater by complexation . The preparation of these materials could be accomplished using a combination of silanes, including hydrophobic moieties for a compromise to ensure material stability and good adsorption capacities . Removal percentages of heavy metals reaching 90% were found for metal concentrations of environmental relevance .
Carbon Dioxide Removal
The amine functionality in aerogels is also useful for other purposes, for example to improve the rate capability of silica aerogels to remove carbon dioxide from gaseous streams or environments .
Coatings and Composite Applications
Also known as bis-silanes additives, 1,8-Bis(trimethoxysilyl)octane enhances hydrolytic stability, which impacts on increased product shelf life, ensures better substrate bonding and also leads to improved mechanical properties in coatings as well as composite applications .
Safety and Hazards
Overexposure to 1,8-Bis(trimethoxysilyl)octane by skin absorption, inhalation, or ingestion may have a narcotic effect, causing symptoms such as headache, nausea, and drowsiness . It’s recommended to wear personal protective equipment, avoid contact with eyes, skin, and clothing, and to use only under a chemical fume hood .
Mechanism of Action
Target of Action
1,8-Bis(trimethoxysilyl)octane is a chemical compound that primarily targets the hydrolytic stability of various substances . It is often used as an additive in coatings and composite applications .
Mode of Action
The compound works by enhancing the hydrolytic stability of the substances it is added to . This means it helps to prevent or slow down the decomposition of these substances when they come into contact with water. This results in increased product shelf life and better substrate bonding .
Biochemical Pathways
It is known that the compound can react with moisture and water to form ethanol . This reaction could potentially influence various biochemical pathways, particularly those involving ethanol metabolism.
Pharmacokinetics
It is known that the compound can react with moisture and water to form ethanol . Ethanol is well-studied and is known to be rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver to acetaldehyde and acetic acid .
Result of Action
The primary result of the action of 1,8-Bis(trimethoxysilyl)octane is the enhancement of hydrolytic stability, which leads to increased product shelf life, better substrate bonding, and improved mechanical properties in coatings and composite applications . Additionally, the formation of ethanol can have various effects, including a potential narcotic effect if overexposed .
Action Environment
The action of 1,8-Bis(trimethoxysilyl)octane can be influenced by environmental factors such as the presence of moisture and water, as these can cause the compound to hydrolyze and form ethanol . The temperature and pH of the environment could also potentially influence the rate of this reaction.
properties
IUPAC Name |
trimethoxy(8-trimethoxysilyloctyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34O6Si2/c1-15-21(16-2,17-3)13-11-9-7-8-10-12-14-22(18-4,19-5)20-6/h7-14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCGUUKICQTMGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCC[Si](OC)(OC)OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305841 | |
Record name | 1,8-Bis(trimethoxysilyl)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Bis(trimethoxysilyl)octane | |
CAS RN |
105566-68-5 | |
Record name | 1,8-Bis(trimethoxysilyl)octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105566-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Bis(trimethoxysilyl)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,13-Dioxa-3,12-disilatetradecane, 3,3,12,12-tetramethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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